2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one features a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 6 and a sulfanyl linker to a 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone moiety. Thienopyrimidine derivatives are pharmacologically significant due to their resemblance to purine bases, enabling interactions with enzymes like kinases or dihydrofolate reductase .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-9-14-17(19-11-20-18(14)24-12)23-10-16(22)21-8-4-6-13-5-2-3-7-15(13)21/h2-3,5,7,9,11H,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRQTULEAURDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a thienopyrimidine core linked to a tetrahydroquinoline moiety via a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 293.37 g/mol. The structural uniqueness contributes to its diverse biological activities.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. The thienopyrimidine core may facilitate binding to targets involved in various biochemical pathways, potentially leading to modulation of cellular functions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thienopyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest at the G2/M phase .
- Case Study : A study by Sekine et al. demonstrated that similar compounds derived from thienopyrimidine structures effectively inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Mechanism : It is hypothesized that the sulfanyl group enhances interaction with microbial enzymes or receptors, disrupting essential cellular processes.
- Research Findings : Studies have shown that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, comparisons with structurally similar compounds can be insightful:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a thienopyrimidine core and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 323.4 g/mol. The unique arrangement of functional groups in this compound contributes to its diverse biological activities.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to explore new derivatives with enhanced properties.
| Reaction Type | Description |
|---|---|
| Oxidation | The sulfanyl group can be oxidized to form sulfoxides or sulfones. |
| Reduction | Can be reduced under hydrogenation conditions to modify the thienopyrimidine core. |
| Substitution | Participates in nucleophilic substitution reactions involving amines or thiols. |
Biology
The biological applications of this compound are primarily focused on its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may interact with specific molecular targets involved in various biochemical pathways.
Potential Biological Activities:
- Anticancer properties: Investigated for its ability to inhibit tumor growth.
- Antimicrobial effects: Explored against various bacterial strains.
Case studies have shown that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, demonstrating its potential in cancer therapy.
Medicine
In the medical field, the compound is being explored for its therapeutic properties. Research indicates that it may possess significant anticancer and antimicrobial activities.
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Inhibiting specific cancer cell proliferation pathways. |
| Antimicrobial Agents | Targeting bacterial infections resistant to conventional antibiotics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thieno[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound: The thieno[2,3-d]pyrimidine core provides electronic delocalization and planar geometry, favoring π-π stacking in biological targets.
Sulfanyl Linker vs. Sulfonyl or Carbonyl Groups
Substituent Effects
6-Methyl vs. 4-Chlorophenyl Substitution
- Target Compound: The 6-methyl group on the thienopyrimidine core enhances metabolic stability compared to bulkier substituents.
Tetrahydroquinoline vs. Tetrahydroisoquinoline
- The tetrahydroquinoline moiety in the target compound offers a smaller bicyclic system, whereas the dimethoxy-tetrahydroisoquinoline in ECHEMI’s analog introduces hydrogen-bond acceptors (methoxy groups), which may enhance solubility and target engagement .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 381.45 | 3.2 | 1 |
| ECHEMI 690642-55-8 | 511.99 | 4.5 | 0 |
| EP 1 808 168 B1 Example | 534.58 | 2.8 | 2 |
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the functionalization of the thieno[2,3-d]pyrimidinone core. For example:
Core scaffold preparation : Condensation of 6-methylthieno[2,3-d]pyrimidin-4-amine with a sulfur-containing electrophile (e.g., CS₂ or thiol reagents) to introduce the sulfanyl group .
Tetrahydroquinoline coupling : Reaction of the sulfanyl intermediate with 1,2,3,4-tetrahydroquinoline via nucleophilic substitution or amide bond formation .
Purity optimization : Use high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate intermediates. Reflux conditions in aprotic solvents (e.g., DMF or toluene) under inert atmospheres minimize side reactions .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the thienopyrimidine ring and tetrahydroquinoline integration). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic regions .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or substituent orientation, particularly for the sulfanyl linkage and tetrahydroquinoline conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanyl-group introduction step?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group. Avoid protic solvents to prevent protonation of the nucleophile .
- Catalyst use : Additives like K₂CO₃ or triethylamine neutralize acidic byproducts, driving the reaction forward .
- Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates. Higher temperatures risk decomposition of the thienopyrimidine core .
Q. How do structural modifications (e.g., methyl or sulfanyl groups) influence biological activity?
Methodological Answer:
- Methyl group impact : The 6-methyl group on the thienopyrimidine ring enhances lipophilicity, improving membrane permeability in cellular assays .
- Sulfanyl group role : The sulfanyl linkage increases metabolic stability compared to oxygen or nitrogen analogs, as shown in comparative pharmacokinetic studies .
- Tetrahydroquinoline substitution : Modifications here alter target binding affinity (e.g., kinase inhibition). Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with enzyme active sites .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. Variability in ATP levels or enzyme expression can skew results .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to distinguish biological variability from experimental error. Replicate assays ≥3 times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
